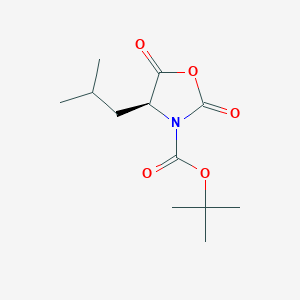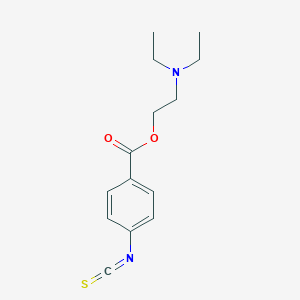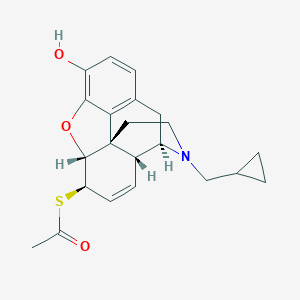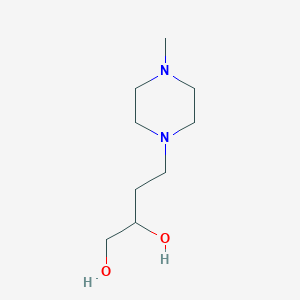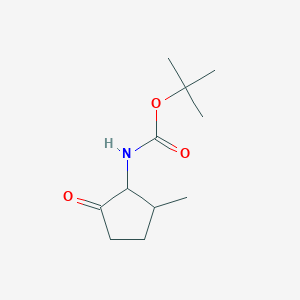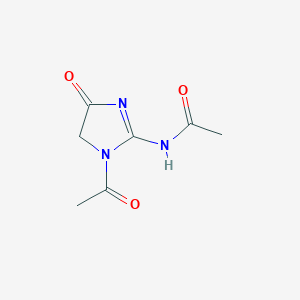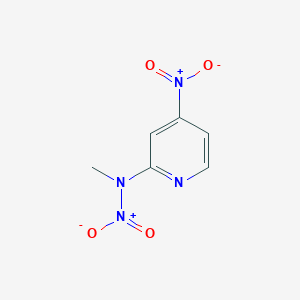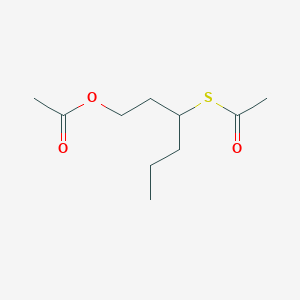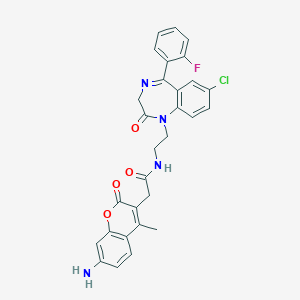
Ro7-Amca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of Ro7-Amca is not fully understood. However, it is believed that this compound binds to specific proteins and enzymes, which leads to the inhibition or activation of their activity. Ro7-Amca has been shown to bind to various proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
Ro7-Amca has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. Ro7-Amca has also been shown to activate the activity of some enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ro7-Amca has several advantages for lab experiments. This compound is easy to synthesize and purify, which makes it readily available for research. Ro7-Amca is also stable and can be stored for long periods without losing its activity. However, there are also some limitations to using Ro7-Amca in lab experiments. This compound has limited solubility in water, which makes it difficult to use in some experiments. In addition, Ro7-Amca has a short half-life, which limits its use in some experiments.
Orientations Futures
There are several future directions for the use of Ro7-Amca in scientific research. One direction is to use this compound in drug discovery and development. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. Another direction is to use Ro7-Amca in protein-protein interaction studies. This compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Finally, future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Conclusion:
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. In addition, this compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Méthodes De Synthèse
Ro7-Amca is a chemical compound that can be synthesized using various methods. One of the most commonly used methods is the solid-phase synthesis method. In this method, the compound is synthesized on a solid support, which is then cleaved to obtain the desired product. Another method that has been used to synthesize Ro7-Amca is the solution-phase synthesis method. In this method, the compound is synthesized in a solution, which is then purified to obtain the desired product.
Applications De Recherche Scientifique
Ro7-Amca has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research, including drug discovery, protein-protein interaction studies, and enzyme assays. Ro7-Amca has been used to study the binding affinity of various proteins and enzymes, which has led to the discovery of new drugs and therapies.
Propriétés
Numéro CAS |
134282-95-4 |
|---|---|
Nom du produit |
Ro7-Amca |
Formule moléculaire |
C29H24ClFN4O4 |
Poids moléculaire |
547 g/mol |
Nom IUPAC |
2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C29H24ClFN4O4/c1-16-19-8-7-18(32)13-25(19)39-29(38)21(16)14-26(36)33-10-11-35-24-9-6-17(30)12-22(24)28(34-15-27(35)37)20-4-2-3-5-23(20)31/h2-9,12-13H,10-11,14-15,32H2,1H3,(H,33,36) |
Clé InChI |
AZOZLZMIQMTYQK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Autres numéros CAS |
134282-95-4 |
Synonymes |
7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-1-(2-amidoethyl)-7-amino-4-methylcoumarin-3-acetate Ro7-AMCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



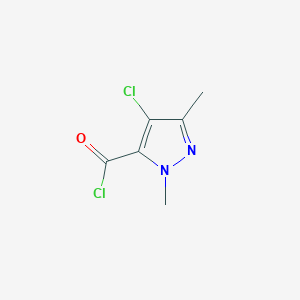
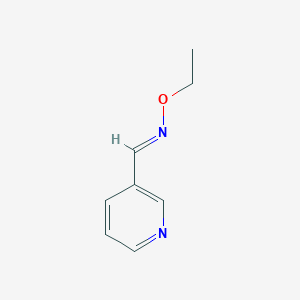
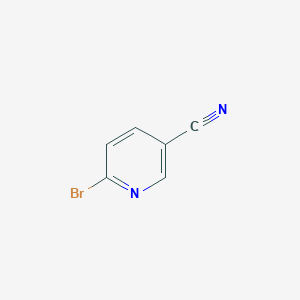
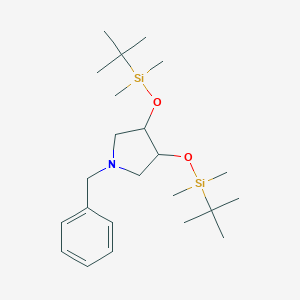
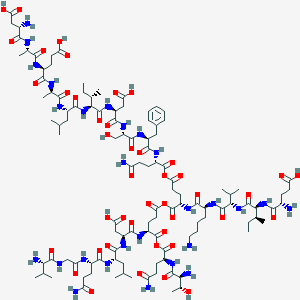
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
